molecular formula C12H14N2O B13260567 (Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine CAS No. 926231-59-6

(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine

Cat. No.: B13260567
CAS No.: 926231-59-6
M. Wt: 202.25 g/mol
InChI Key: IUBSESDUDLGHGU-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine is an organic compound that features both furan and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine typically involves the reaction of furan-2-carbaldehyde with 4-pyridylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine is largely dependent on its interaction with specific molecular targets. The furan and pyridine rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins, inducing cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (Furan-2-ylmethyl)pyridin-2-amine
  • (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine
  • N-Isopropylpyridin-2-amine

Uniqueness

(Furan-2-ylmethyl)[1-(pyridin-4-YL)ethyl]amine is unique due to the specific positioning of the furan and pyridine rings, which allows for distinct chemical reactivity and biological activity. This structural arrangement provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

CAS No.

926231-59-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-4-ylethanamine

InChI

InChI=1S/C12H14N2O/c1-10(11-4-6-13-7-5-11)14-9-12-3-2-8-15-12/h2-8,10,14H,9H2,1H3

InChI Key

IUBSESDUDLGHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NCC2=CC=CO2

Origin of Product

United States

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